molecular formula C6H13NO2S B055322 2,2-Diethoxyethanethioamide CAS No. 73956-15-7

2,2-Diethoxyethanethioamide

Cat. No. B055322
Key on ui cas rn: 73956-15-7
M. Wt: 163.24 g/mol
InChI Key: MQSDGAKLSVITHP-UHFFFAOYSA-N
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Patent
US08304438B2

Procedure details

5 g (23.04 mmol) of 4-fluorophenacyl bromide and 3.76 g (23.04 mmol) of 2,2-diethoxythioacetamide in 100 ml of ethanol were stirred at room temperature for 2 h. After concentration, the residue was treated with ethyl acetate and filtered. The filtrate was concentrated and the obtained residue, which consisted of the diethyl acetal of 4-(4-fluoro-phenyl)-thiazole-2-carbaldehyde, was treated with 100 ml of acetone/water and 1 ml of 2 N hydrochloric acid. After stirring at room temperature for 2 h, the reaction mixture was evaporated. Yield: 4.22 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=O)[CH2:7]Br)=[CH:4][CH:3]=1.C([O:14][CH:15](OCC)[C:16]([NH2:18])=[S:17])C>C(O)C>[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[N:18]=[C:16]([CH:15]=[O:14])[S:17][CH:7]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C(CBr)=O)C=C1
Name
Quantity
3.76 g
Type
reactant
Smiles
C(C)OC(C(=S)N)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
ADDITION
Type
ADDITION
Details
the residue was treated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
was treated with 100 ml of acetone/water and 1 ml of 2 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=CC=C(C=C1)C=1N=C(SC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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